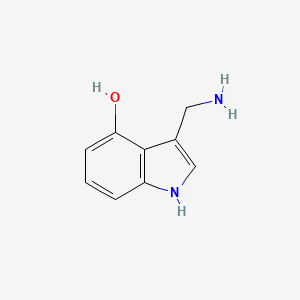
3-(aminomethyl)-1H-indol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-1H-indol-4-ol is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes. This compound is characterized by an indole core with an aminomethyl group at the 3-position and a hydroxyl group at the 4-position. Its unique structure makes it a valuable molecule in both synthetic organic chemistry and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-1H-indol-4-ol can be achieved through several methods. One common approach involves the cyclization of 2-ethynylanilines in the presence of a secondary amine and an aldehyde, catalyzed by copper . This domino three-component coupling-cyclization reaction yields various substituted 2-(aminomethyl)indoles in good to excellent yields.
Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recoverable catalysts are often employed to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Aminomethyl)-1H-indol-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines or alcohols.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-1H-indol-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a research tool for understanding disease mechanisms.
Industry: In industrial settings, it is utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(aminomethyl)-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity .
Vergleich Mit ähnlichen Verbindungen
3-Aminomethylindole: Similar in structure but lacks the hydroxyl group at the 4-position.
3-Methylaminomethylindole: Contains a methyl group instead of an aminomethyl group.
Gramine: A naturally occurring indole alkaloid with a similar core structure but different functional groups.
Uniqueness: 3-(Aminomethyl)-1H-indol-4-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
3-(aminomethyl)-1H-indol-4-ol |
InChI |
InChI=1S/C9H10N2O/c10-4-6-5-11-7-2-1-3-8(12)9(6)7/h1-3,5,11-12H,4,10H2 |
InChI-Schlüssel |
AEOUPNFBKJZHOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


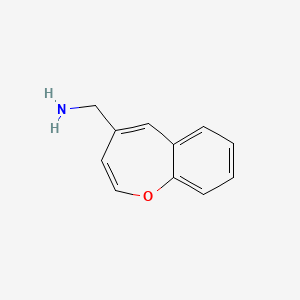
![1-[2-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13304230.png)
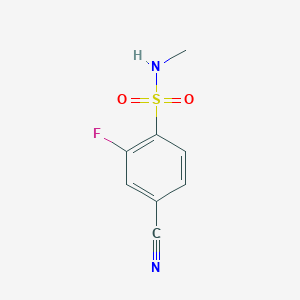
amine](/img/structure/B13304234.png)
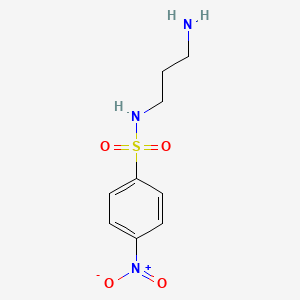
![2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol](/img/structure/B13304252.png)

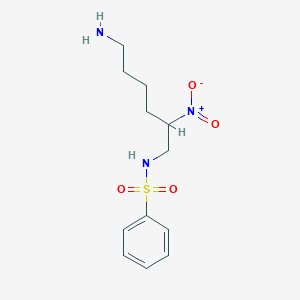
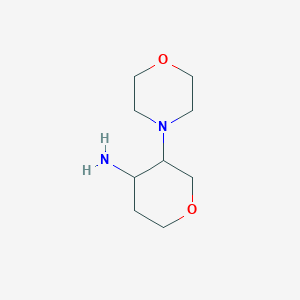
![4-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde](/img/structure/B13304284.png)
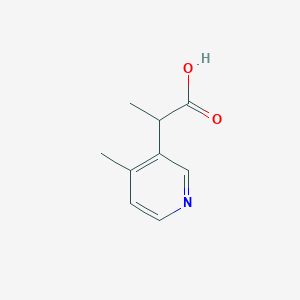


![N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13304304.png)
